2-fluoro-N-phenylaniline
Overview
Description
2-fluoro-N-phenylaniline is an organic compound with the molecular formula C12H10FN. It is a derivative of aniline, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom.
Mechanism of Action
Target of Action
Fluorinated phenylalanines, a class of compounds to which 2-fluoro-n-phenylaniline belongs, have been known to play an important role as potential enzyme inhibitors and therapeutic agents .
Mode of Action
The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Biochemical Pathways
It’s known that fluorinated phenylalanines can influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties .
Pharmacokinetics
Fluorinated amino acids have considerable industrial and pharmaceutical potential, and they have played an important role as enzyme inhibitors as well as therapeutic agents .
Result of Action
The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
Action Environment
The high electronegativity of the fluorine leads to low polarizability and a strong covalent bond to carbon .
Biochemical Analysis
Biochemical Properties
2-fluoro-N-phenylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to changes in the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, this compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These studies highlight the importance of dosage optimization in the use of this compound for therapeutic or research purposes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving hydroxylation, leading to the formation of hydroxylated metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus. The localization of this compound is often directed by targeting signals or post-translational modifications that guide it to specific organelles. This subcellular distribution is essential for its interaction with target biomolecules and subsequent biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-fluoro-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
2-fluoro-N-phenylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-phenylaniline
- 2-bromo-N-phenylaniline
- 2-iodo-N-phenylaniline
Uniqueness
Compared to its halogenated analogs, 2-fluoro-N-phenylaniline exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets. These characteristics make it a valuable compound in various applications .
Properties
IUPAC Name |
2-fluoro-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEVTYCKTNNHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379045 | |
Record name | 2-Fluorodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-20-1 | |
Record name | 2-Fluorodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorodiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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